molecular formula C15H10F3N3O2S B2581697 methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 625377-72-2

methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2581697
CAS No.: 625377-72-2
M. Wt: 353.32
InChI Key: VJKLXICZOFLFQX-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a thieno[2,3-b]pyridine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amination and Esterification:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the thieno[2,3-b]pyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced pyridine or trifluoromethyl derivatives.

    Substitution Products: Various substituted thienopyridines depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

    Methyl 3-amino-6-(pyridin-4-yl)-4-methylthieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Methyl 3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylate: Lacks the trifluoromethyl group.

Comparison:

    Uniqueness: The presence of the trifluoromethyl group in methyl 3-amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability.

    Biological Activity: The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic efficacy compared to similar compounds without this group.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-23-14(22)12-11(19)10-8(15(16,17)18)6-9(21-13(10)24-12)7-2-4-20-5-3-7/h2-6H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKLXICZOFLFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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